3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-b]quinolines. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolines, including 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, typically involves a multicomponent reaction. One common method involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is notable for its high yield, short reaction times, and compliance with green chemistry protocols .
Industrial Production Methods
Industrial production of pyrimido[4,5-b]quinolines often employs similar multicomponent reactions but on a larger scale. Various catalysts, including trityl chloride, DABCO, and others, are used to facilitate the reaction . The choice of catalyst and reaction conditions can be optimized to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to bind to DNA and inhibit the replication of cancer cells . The compound’s antimicrobial activity may result from its interaction with microbial enzymes and disruption of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline: The parent compound with similar biological activities.
Quinoline: A simpler structure with diverse biological activities.
Pyrimidine: A core structure found in many biologically active compounds.
Uniqueness
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimido[4,5-b]quinolines .
Properties
IUPAC Name |
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-17-12-7-6-11-16(17)19(26)18-21(24)23-20(15-9-4-3-5-10-15)25(22(18)27)13-8-14-28-2/h3-7,9-12H,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWKEAJNIDXSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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